2,5-Dichloro-4-methoxybenzoic acid
Overview
Description
“2,5-Dichloro-4-methoxybenzoic acid” is a synthetic herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS). This enzyme is necessary for the synthesis of aromatic amino acids1. It is used as a selective herbicide in plants grown in vitro to eliminate weeds1.
Synthesis Analysis
The synthesis of “2,5-Dichloro-4-methoxybenzoic acid” is not explicitly mentioned in the search results. However, a related compound, aromatic methyl methoxycarboxylates, is synthesized by the reaction of aromatic hydroxycarboxylic acids with dimethyl sulphate in water2.
Molecular Structure Analysis
The molecular structure of “2,5-Dichloro-4-methoxybenzoic acid” is represented by the InChI code 1S/C8H6Cl2O3/c1-13-7-3-5 (9)4 (8 (11)12)2-6 (7)10/h2-3H,1H3, (H,11,12)
3. The molecular weight of the compound is 221.043.
Chemical Reactions Analysis
Specific chemical reactions involving “2,5-Dichloro-4-methoxybenzoic acid” are not detailed in the search results.
Physical And Chemical Properties Analysis
“2,5-Dichloro-4-methoxybenzoic acid” is a solid substance3. The molecular weight of the compound is 221.043.
Scientific Research Applications
Solubility and Molecular Interaction Studies
- Abraham Model Correlations : The study on the solubility of various compounds, including benzoic acid derivatives in 2-ethoxyethanol, utilized the Abraham model correlations for solute transfer. This research provides insights into the molecular interactions and solubility predictions of similar compounds, which could be relevant for understanding the behavior of 2,5-Dichloro-4-methoxybenzoic acid in various solvents (Hart et al., 2015).
Electrochemical Synthesis
- Electrochemical Study of Catechols : The electrochemical oxidation of catechols in the presence of nucleophiles for synthesizing new derivatives highlights a method that could potentially be applied to 2,5-Dichloro-4-methoxybenzoic acid for creating novel compounds (Golabi & Nematollahi, 1997).
Degradation and Environmental Impact
- Mineralization by Electro-Fenton Process : A study on the mineralization of herbicides, including dicamba (a structurally related compound), using electro-Fenton and photoelectro-Fenton processes, can inform environmental degradation pathways and remediation techniques for 2,5-Dichloro-4-methoxybenzoic acid (Brillas et al., 2003).
Bioremediation
- Dicamba Monooxygenase Study : The crystal structure analysis of dicamba monooxygenase, an enzyme that catalyzes the oxidative demethylation of dicamba, provides a foundation for understanding how similar compounds might be biologically degraded or transformed (Dumitru et al., 2009).
Chemical Synthesis and Properties
- N-Alkoxy Derivatives Synthesis : Research on the synthesis and properties of N-alkoxy-3,5-dinitro-4-aminobenzoic acid derivatives showcases methods for modifying benzoic acid derivatives to achieve controlled physico-chemical properties, which could be applicable to the synthesis and functionalization of 2,5-Dichloro-4-methoxybenzoic acid (Tudose et al., 2010).
Safety And Hazards
The safety data sheet for “2,5-Dichloro-4-methoxybenzoic acid” indicates that it is considered hazardous. It can cause skin irritation, serious eye damage, and may cause respiratory irritation4.
Future Directions
The future directions of “2,5-Dichloro-4-methoxybenzoic acid” are not explicitly mentioned in the search results. However, a related compound, Dicamba, is discussed in the context of its use as a herbicide for controlling post-emergent resistant weeds in soybean farming5. This suggests that “2,5-Dichloro-4-methoxybenzoic acid” could potentially have similar applications in the future.
Please note that this information is based on the available search results and may not be exhaustive or up-to-date.
properties
IUPAC Name |
2,5-dichloro-4-methoxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3/c1-13-7-3-5(9)4(8(11)12)2-6(7)10/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMHPDKXVNPSTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Cl)C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562087 | |
Record name | 2,5-Dichloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-4-methoxybenzoic acid | |
CAS RN |
2500-03-0 | |
Record name | 2,5-Dichloro-4-methoxybenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2500-03-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-4-methoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562087 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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